Teprenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3796-63-2, 6809-52-5 | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraprenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teprenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teprenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPRENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Teprenone Action
Elucidation of Specific Molecular Targets and Interactions of Teprenone
This compound exerts its biological effects through interactions with specific molecular targets, leading to a cascade of downstream cellular responses.
A key molecular target identified for this compound is Heat Shock Protein 70 (HSP70). This compound has been shown to selectively bind to HSP70, including that of Helicobacter pylori. frontiersin.orgnih.govabbexa.comthegoodscentscompany.com This direct interaction is fundamental to its mechanism as an HSP inducer. While specific detailed direct binding assay data (such as dissociation constants or kinetic parameters from techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry) are not extensively documented in the provided literature, the induction and binding to HSP70 are consistently reported as central to its action. frontiersin.orgpatsnap.comnih.govabbexa.comtargetmol.commedchemexpress.comebi.ac.uk
This compound significantly modulates several intracellular signaling pathways, contributing to its cytoprotective and anti-inflammatory effects. It acts as an inducer of heat shock proteins (HSPs), rapidly increasing the concentrations of stress-inducible HSP90, HSP70, and HSP60 within 30-60 minutes, and activating Heat Shock Factor 1 (HSF1). targetmol.commedchemexpress.com
This compound also influences the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of this pathway by this compound leads to the induction of cytoprotective factors like heme oxygenase-1 (HO-1) and thioredoxin (TRX). nih.gov Furthermore, this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) in certain cell types, such as Mel-Ab cells, which contributes to reduced melanin (B1238610) synthesis. ebi.ac.uk In the context of gastric health, this compound may affect the expression of Wnt signaling-related proteins and genes, which are crucial for gastric stem cell regulation. amegroups.org Its anti-inflammatory actions are partly mediated by inhibiting the production of pro-inflammatory cytokines. patsnap.compatsnap.comnih.gov
This compound impacts various enzymatic activities, contributing to its physiological effects. It promotes the endogenous synthesis of prostaglandins (B1171923), which are vital for maintaining gastric mucosal integrity. frontiersin.orgnih.gov In gastric mucosal cells, this compound significantly mitigates ethanol-induced exfoliation and reduces lactate (B86563) dehydrogenase (LDH) release, indicating a protective effect on cell membrane integrity and reduced cellular damage. targetmol.commedchemexpress.com The compound has also been observed to reduce tyrosinase activity, although it does not directly inhibit the enzyme. ebi.ac.uk Additionally, this compound fosters angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs). targetmol.commedchemexpress.com In ulcerated gastric tissues, it has been reported to inhibit neutrophil infiltration and enhance lipid peroxidation, contributing to the healing process. frontiersin.org
While this compound's primary mechanisms of action revolve around intracellular targets, particularly the induction of heat shock proteins and modulation of intracellular signaling cascades, its effects are described as being molecular rather than solely H2-receptor mediated. disclosurelog.co.uk The compound's interaction with HSP70 is a key ligand-protein interaction. thegoodscentscompany.com However, extensive documentation of classical receptor-mediated effects involving cell surface receptors and their specific ligand interactions for this compound is not a prominent feature in the provided research.
This compound-Induced Cellular Processes and Responses
This compound exhibits significant cytoprotective properties, safeguarding cells from various forms of stress, including oxidative stress and inflammation. patsnap.compatsnap.comebi.ac.ukebi.ac.ukresearchgate.net It aids in the repair of mucosal integrity, particularly in the gastrointestinal tract, by stabilizing the gastric mucosal membrane and increasing mucus secretion. frontiersin.orgpatsnap.compatsnap.comnih.gov The compound also demonstrates anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. patsnap.compatsnap.comnih.govfrontiersin.org Furthermore, this compound has anti-apoptotic effects, evidenced by its ability to attenuate the activation of caspases-9 and -3 in models of cellular damage and to increase anti-apoptotic gene expression (e.g., BCL-2) under stress conditions. medchemexpress.comebi.ac.ukresearchgate.net It promotes angiogenesis, as shown by enhanced HUVEC tube formation and wound healing, along with the induction of VEGF and eNOS expression. targetmol.commedchemexpress.com
This compound has demonstrated an influence on cell proliferation and differentiation in various cellular contexts. In the gastrointestinal system, it may promote the proliferation and differentiation of gastric stem cells, which is crucial for mucosal repair and regeneration. amegroups.org Beyond its gastroprotective roles, research indicates that all-trans this compound can inhibit the invasion and proliferation of human ovarian cancer cells, specifically Caov-3 cells. google.com Additionally, this compound has been explored for its potential to stimulate skin cell growth and/or differentiation. google.com
Table 1: Effects of this compound on Gastrointestinal Ulcers
| Outcome | Comparison Group | Relative Risk (RR) / Mean Difference (MD) | 95% Confidence Interval (CI) | p-value | Reference |
| Reduced risk of GI ulcers (12 weeks/3 months) | Control | 0.37 (RR) | 0.17, 0.18 | 0.01 | frontiersin.orgnih.gov |
| Reduction in Mucosal Lesion Score (MLS) | Control | -1.09 (MD) | -2.27, 0.09 | 0.07 | frontiersin.orgnih.gov |
| Reduction in Mucosal Lesion Score (MLS) | Famotidine (B1672045) | 0.43 (MD) | -0.03, 0.89 | 0.06 | frontiersin.orgnih.gov |
Table 2: this compound's Influence on Heat Shock Proteins (HSPs)
| HSP Type | Effect | Timing/Concentration | Cellular Context | Reference |
| HSP70 | Inducer, Elevates level | 1 µM, over time | Gastric mucosal cells | targetmol.commedchemexpress.com |
| HSP90 | Rapid accumulation | 1 µM, 30-60 minutes | Gastric mucosal cells | targetmol.commedchemexpress.com |
| HSP60 | Rapid accumulation | 1 µM, 30-60 minutes | Gastric mucosal cells | targetmol.commedchemexpress.com |
| HSP70 mRNA | Upregulation | 200 mg/kg (p.o.) | Rat mucosa | targetmol.commedchemexpress.com |
| HSP72 | Enhanced expression | 200 mg/kg daily | Retinal ganglion cells (RGCs) | medchemexpress.com |
Table 3: this compound's Effects on Cellular Processes in HUVECs
| Cellular Process | Effect | Concentration | Reference |
| Cell viability | Marginally increases | 0-20 µM | targetmol.commedchemexpress.com |
| Migration & Invasion | No effect | 10 µM | targetmol.commedchemexpress.com |
| Tube formation | Enhances | 10 µM | targetmol.commedchemexpress.com |
| Wound healing | Enhances | 10 µM | targetmol.commedchemexpress.com |
| Angiogenesis | Promotes (via VEGF/eNOS induction) | 10 µM | targetmol.commedchemexpress.com |
Influence of this compound on Apoptosis and Cell Survival Pathways
This compound demonstrates a significant influence on cellular apoptosis and survival pathways, primarily exhibiting anti-apoptotic properties under various stress conditions. Research indicates that this compound protects against apoptosis induced by hypoxia and oxidative stress. For instance, in Lateolabrax maculatus exposed to hypoxia, this compound supplementation led to a significant decrease in the production of pro-apoptotic signaling molecules, including cytochrome C (Cyt-C), caspase-9, and caspase-3. Concurrently, it resulted in a notable increase in the expression of the anti-apoptotic gene BCL-2. researchgate.netresearchgate.netnih.gov
Moreover, this compound has been shown to suppress hydrogen peroxide-induced apoptosis in osteoarthritic chondrocytes. thegoodscentscompany.com Its anti-apoptotic effects are closely linked to its ability to induce HSPs. Specifically, HSP70, induced by this compound, can inhibit apoptosis by binding to Bax, thereby preventing its translocation to the mitochondria. nih.gov Furthermore, HSPB1, another heat shock protein whose expression is induced by this compound, negatively regulates the activity of stress kinases such as AKT (protein kinase B) and JNK (c-Jun N-terminal kinase), both of which are upstream modulators of the intrinsic apoptotic pathway. HSPB1 can also directly block the cleavage and activation of caspase-3. nih.gov The induction of thioredoxin (Trx) by this compound also contributes to enhanced anti-apoptotic capabilities of cells. google.com
The following table summarizes key findings on this compound's influence on apoptotic markers:
| Apoptotic Marker | Effect of this compound under Stress (e.g., Hypoxia) | Reference |
| Cytochrome C (Cyt-C) | Significantly decreased production | researchgate.netresearchgate.netnih.gov |
| Caspase-9 | Significantly decreased production | researchgate.netresearchgate.netnih.gov |
| Caspase-3 | Significantly decreased production | researchgate.netresearchgate.netnih.gov |
| BCL-2 gene expression | Significantly increased expression | researchgate.netresearchgate.net |
This compound's Role in Cellular Stress Response and Adaptive Mechanisms
A hallmark of this compound's action is its potent ability to induce heat shock proteins (HSPs), which are crucial components of the cellular stress response system. This compound is known to induce the expression of HSP70, HSP90, HSP60, HSC70, HSPB1, and HSPB8. researchgate.netnih.govmedchemexpress.comtargetmol.compatsnap.comfrontiersin.orgpatsnap.comgbiosciences.comebi.ac.ukstressmarq.com This induction is mediated, in part, by the activation of heat shock factor 1 (HSF1), a master regulator of the heat shock response that also plays a role in regulating apoptotic cell death, autophagy, immune response, aging, and synaptic function. medchemexpress.comtargetmol.comfrontiersin.org
This compound enhances the total antioxidant capacity (T-AOC) and reduces the content of malondialdehyde (MDA), a key indicator of oxidative stress, thereby protecting cells against oxidative damage. researchgate.netresearchgate.netnih.gov It also induces thioredoxin (TRX), a stress-induced antioxidant enzyme with redox activity and anti-inflammatory properties. google.comnih.govnih.gov
Beyond its direct antioxidant effects, this compound exhibits cytoprotective properties by stabilizing cellular membranes, such as the gastric mucosal membrane, and enhancing the protective mucus layer. patsnap.compatsnap.com It also possesses anti-inflammatory effects, achieved by inhibiting the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α). patsnap.compatsnap.comnih.govpatsnap.com These adaptive mechanisms contribute to this compound's protective effects against various stressors, including hypoxia-reoxygenation stress, cold-restraint stress, and anesthetic-induced damage. researchgate.netresearchgate.netnih.govnih.govkarger.com
The following table illustrates this compound's impact on oxidative stress markers:
| Oxidative Stress Marker | Effect of this compound under Stress (e.g., Hypoxia) | Reference |
| Total Antioxidant Capacity (T-AOC) | Significantly increased | researchgate.netresearchgate.netnih.gov |
| Malondialdehyde (MDA) content | Significantly decreased | researchgate.netresearchgate.netnih.gov |
Autophagy Modulation by this compound in Cellular Models
This compound plays a role in modulating autophagy, a vital cellular process for degrading and recycling damaged or unnecessary components. The induction of HSPs by this compound is central to this modulation. For instance, HSP70 is known to regulate both apoptosis and autophagy in response to stress. researchgate.net Specifically, HSP72 has been shown to enhance autophagy as a protective mechanism. thegoodscentscompany.com
Furthermore, this compound is a potent upregulator of HSPB8 expression. unimi.it HSPB8, in collaboration with BAG3, can enhance autophagy, leading to increased clearance of misfolded protein inclusions. frontiersin.orgunimi.it In cellular models where the ubiquitin-proteasome system (UPS) and autophagy are impaired by the accumulation of misfolded proteins, the combined action of HSPB8, BAG3, and HSP70, all influenced by this compound, facilitates the degradation of these misfolded proteins via autophagy. unimi.it This suggests that this compound contributes to maintaining cellular proteostasis by promoting efficient autophagic degradation pathways.
Subcellular Localization and Organelle-Specific Effects of this compound
While specific subcellular localization data for this compound itself are not extensively detailed in the provided search results, its primary mechanism of action—the induction of HSPs—implies widespread effects across various organelles, as HSPs are molecular chaperones involved in protein folding, assembly, and transport within different cellular compartments.
Impact of this compound on Mitochondrial Function, Dynamics, and Bioenergetics
This compound exerts protective effects on mitochondrial function and bioenergetics. Studies have shown that this compound can protect against mitochondrial damage. researchgate.net In a model of caerulein-induced acute pancreatitis, this compound significantly inhibited the leakage of malate (B86768) dehydrogenase, a mitochondrial enzyme, from gastric mitochondria. This finding suggests that this compound helps preserve the integrity of mitochondrial membranes. nih.gov
Furthermore, in a rat model of heart failure following myocardial infarction, oral administration of this compound preserved mitochondrial energy-producing ability and cardiac pump function. This protective effect was attributed to the attenuation of the reduction in mitochondrial HSPB1 and HSPB8 contents, highlighting this compound's role in maintaining mitochondrial health and bioenergetic efficiency. gbiosciences.comebi.ac.uk Given that mitochondrial dysfunction is intrinsically linked to reduced ATP synthesis, this compound's ability to preserve mitochondrial function directly contributes to maintaining cellular energy homeostasis. mdpi.com
The following table illustrates this compound's effect on mitochondrial enzyme leakage:
| Mitochondrial Enzyme | Effect of this compound in Acute Pancreatitis Model | Reference |
| Malate Dehydrogenase | Significantly inhibited leakage from mitochondria | nih.gov |
This compound's Modulation of Endoplasmic Reticulum Stress and Unfolded Protein Response
While direct evidence explicitly detailing this compound's modulation of the Unfolded Protein Response (UPR) was not found, its well-established role as an inducer of heat shock proteins (HSPs) suggests an indirect influence on endoplasmic reticulum (ER) stress and related protein quality control mechanisms. HSPs are critical molecular chaperones that assist in proper protein folding and prevent protein aggregation, functions that are directly relevant to mitigating ER stress. The UPR is a cellular response to the accumulation of misfolded proteins in the ER, and its basal activity is beneficial for clearing misfolded proteins through pathways like ER-associated degradation (ERAD) and autophagy. nih.gov By enhancing the cellular chaperone capacity through HSP induction, this compound likely supports the cell's ability to handle protein misfolding, thereby contributing to the maintenance of ER homeostasis.
Lysosomal and Peroxisomal Interactions and Effects of this compound
This compound has demonstrated protective effects on lysosomal integrity and function. In models of stress-induced gastric mucosal lesions, this compound suppressed increases in gastric mucosal lysosomal enzyme activity, such as the leakage of cathepsin B. nih.govkarger.comnih.gov This indicates that this compound helps maintain the stability of lysosomal membranes, preventing the release of hydrolytic enzymes that could contribute to cellular damage. This protective effect on lysosomes may be indirectly linked to its ability to induce HSP70, as HSP70.1 is known to be a guardian of lysosomal integrity. It enhances the association of BMP (bis(monoacylglycero)phosphate) with acid sphingomyelinase (ASM), activating the enzyme to break down sphingomyelin (B164518) into ceramide, which protects lysosomal membranes from rupturing. mdpi.com
No specific research findings detailing direct interactions or effects of this compound on peroxisomal function were identified in the provided sources.
Pharmacological Actions and Biological Activities of Teprenone
Gastrointestinal Cytoprotection and Mucosal Homeostasis Mediated by Teprenone
This compound plays a crucial role in maintaining the health and integrity of the gastric mucosa, thereby contributing to gastrointestinal cytoprotection and mucosal homeostasis. Its actions involve strengthening the mucosal barrier, modulating prostaglandin (B15479496) synthesis, stimulating growth factor production, inducing heat shock proteins, and promoting the secretion of protective substances. patsnap.comfrontiersin.orgpatsnap.comgoogle.comresearchgate.netmims.comnih.govshijiebiaopin.commedtigo.comrad-ar.or.jpmims.comeisai.comtcichemicals.comrad-ar.or.jpgoogle.comeisai.comnih.govnih.gov
Enhancement of Gastric Mucosal Integrity and Barrier Function by this compound
This compound significantly enhances gastric mucosal integrity and barrier function. It protects the gastric mucosa from various damaging agents, including stomach acid and ethanol-induced injury. patsnap.comfrontiersin.orgpatsnap.comgoogle.commims.comshijiebiaopin.comtcichemicals.com Clinical studies have demonstrated its potent anti-ulcer effect and efficacy against diverse gastric mucosal lesions. patsnap.comgoogle.com For instance, this compound has been shown to mitigate ethanol-induced exfoliation and reduce lactate (B86563) dehydrogenase (LDH) release in gastric mucosal cells. targetmol.commedchemexpress.comclinisciences.com It also helps to restore normal gastric mucosa and treat gastric diseases by increasing gastric mucosal blood flow and enhancing gastric mucosal cell proliferation, thereby maintaining the homeostasis of the gastric mucosal cell proliferation zone. google.commims.comnih.govshijiebiaopin.comrad-ar.or.jpgoogle.com Studies in rats indicated that this compound could prevent NSAID-induced gastric and small intestinal injuries. frontiersin.org Furthermore, this compound has shown cytoprotective effects against deoxycholic acid-induced inhibition of epithelial cell migration and proliferation, contributing to epithelial restoration. nih.gov
This compound's Role in Endogenous Prostaglandin Synthesis and Regulation
This compound actively promotes the endogenous synthesis of prostaglandins (B1171923) (PGs), which are vital for gastric mucosal protection. It increases the content of prostaglandin E2 (PGE2) and prostaglandin I2 (PGI2) in the gastric mucus. mims.comshijiebiaopin.comtcichemicals.come-century.us The mechanism involves activating phospholipase A2, which accelerates the synthesis of arachidonic acid, a precursor for prostaglandins. google.com Additionally, this compound can indirectly promote PGE2 levels by enhancing the expression of COX-1, a key rate-limiting enzyme in PGE2 synthesis. e-century.us This promotion of prostaglandin synthesis is particularly important in counteracting gastric injury caused by nonsteroidal anti-inflammatory drugs (NSAIDs), which typically inhibit prostaglandin synthesis. frontiersin.orgnih.govnih.gov
Stimulation of Growth Factor Production and Secretion by this compound
Research indicates that this compound stimulates the production and secretion of certain growth factors. Specifically, it has been shown to foster angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF) and endothelial Nitric Oxide Synthase (eNOS) in human umbilical vein endothelial cells (HUVECs). targetmol.commedchemexpress.comclinisciences.come-century.us This action contributes to the regeneration of mucosal blood vessels and improved microcirculation within the gastrointestinal tract, which is essential for tissue repair and healing. patsnap.come-century.us
Induction and Upregulation of Heat Shock Proteins by this compound
A significant aspect of this compound's mechanism of action is its ability to induce and upregulate heat shock proteins (HSPs). HSPs, such as HSP60, HSP70, and HSP90, are crucial cellular protective proteins that shield cells from stress-induced damage, including oxidative stress and inflammation, by ensuring proper protein folding and preventing protein aggregation. patsnap.comfrontiersin.orgpatsnap.commims.comtcichemicals.comtargetmol.commedchemexpress.comclinisciences.commedchemexpress.comstressmarq.com
This compound has been observed to:
Rapidly accumulate stress-inducible HSP90, HSP70, and HSP60 concentrations within 30-60 minutes. targetmol.commedchemexpress.comclinisciences.com
Gradually increase HSC70 levels over time. targetmol.commedchemexpress.comclinisciences.com
Activate heat shock factor 1 (HSF1), which is a master regulator of HSP gene expression. targetmol.commedchemexpress.comclinisciences.com
Upregulate HSP70 mRNA in rats, an effect amplified by mucosal stress. targetmol.commedchemexpress.com
Enhance HSP72 expression in various models. mims.comtargetmol.com
Table 1: Effects of this compound on Heat Shock Protein Induction
| HSP Type | Effect of this compound | Timeframe / Concentration | Reference |
| HSP60 | Rapid accumulation, induction | 30-60 min, 1 µM | targetmol.commedchemexpress.comclinisciences.com |
| HSP70 | Rapid accumulation, induction, increased mRNA, HSP72 expression | 30-60 min, 1 µM | mims.comtargetmol.commedchemexpress.comclinisciences.comstressmarq.com |
| HSP90 | Rapid accumulation, induction | 30-60 min, 1 µM | targetmol.commedchemexpress.comclinisciences.com |
| HSC70 | Gradual increase | Over time, 1 µM | targetmol.commedchemexpress.comclinisciences.com |
| HSF1 | Activation | - | targetmol.commedchemexpress.comclinisciences.com |
Note: Data primarily from in vitro studies on gastric mucosal cells or HUVECs, and in vivo rat studies.
Promotion of Mucus and Bicarbonate Secretion by this compound
This compound is known to promote the synthesis and secretion of gastric mucus, which forms a crucial protective barrier against the harsh acidic environment of the stomach. patsnap.compatsnap.comgoogle.commims.comnih.govshijiebiaopin.commedtigo.comrad-ar.or.jpeisai.comtcichemicals.comrad-ar.or.jpgoogle.comeisai.com It increases the output of mucus from superficial mucous cells and neck cells in the gastric lining. mims.comshijiebiaopin.com Furthermore, this compound enhances the biosynthesis of high-molecular glycoproteins and phospholipids, which are key components of the gastric mucus and essential for mucosal regeneration and protection. mims.comshijiebiaopin.comgoogle.com In addition to mucus, this compound has been demonstrated to increase the bicarbonate content in the gastric mucus, further contributing to the neutralization of stomach acid at the mucosal surface. mims.commims.comgoogle.com
Anti-Inflammatory and Immunomodulatory Effects of this compound
Beyond its direct cytoprotective actions, this compound also exhibits anti-inflammatory and immunomodulatory properties. It inhibits the production of pro-inflammatory cytokines and other mediators that contribute to gastric mucosal damage and inflammation. patsnap.compatsnap.commedtigo.com By reducing the levels of these inflammatory signaling molecules, this compound helps alleviate inflammation and fosters an environment conducive to tissue repair and healing. patsnap.compatsnap.com This anti-inflammatory action supports its role in protecting the stomach lining from various irritants, including those induced by NSAIDs. patsnap.compatsnap.comnih.govnih.gov Some studies suggest that this compound can improve gastric mucosal damage and inhibit inflammation by affecting pepsinogen levels and potentially influencing the release of cellular free radicals. nih.gove-century.us
Modulation of Pro-Inflammatory Cytokine and Chemokine Expression by this compound
Table 1: Influence of this compound on Pro-Inflammatory Cytokine Expression
| Cytokine | Cell Model/Condition | This compound Effect | Reference |
| IL-6 | LPS-stimulated Caco-2 cells | Inhibited (at 40 μg/mL) | nih.gov |
| IL-1β | LPS-stimulated Caco-2 cells | Inhibited (at 40 μg/mL) | nih.gov |
| TNF-α | LPS-stimulated Caco-2 cells | Inhibited (at 40 μg/mL) | nih.gov |
| IL-8 | H. pylori-enhanced MKN28 gastric epithelial cells | Dose-dependent inhibition | nih.gov |
Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) by this compound
A significant aspect of this compound's anti-inflammatory mechanism involves its inhibitory effects on crucial inflammatory signaling pathways. Research indicates that this compound can interfere with the nuclear factor-kappa B (NF-κB) pathway. In LPS-stimulated Caco-2 cells, this compound inhibited pro-inflammatory cytokine stimulation by acting through the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov Additionally, this compound, referred to as geranylgeranylacetone (GGA), has been shown to regulate the activation of NF-κB and activator protein-1 (AP-1) in hepatocytes. nih.gov The compound's ability to induce heme oxygenase-1 (HO-1) also suggests its involvement in pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which is closely linked to anti-inflammatory and cytoprotective responses. nih.govresearchgate.net
This compound's Influence on Immune Cell Activation and Migration
This compound has been observed to influence aspects of immune cell behavior, particularly their migration to sites of inflammation. Studies in rat models of water immersion restraint stress have shown that this compound can prevent neutrophil infiltration into gastric mucosal tissues. nih.gov This effect suggests a role in modulating the recruitment of immune cells during inflammatory conditions. Furthermore, this compound may contribute to the modification of Helicobacter pylori-associated gastritis, partly through its impact on neutrophil infiltration. nih.gov
Regulation of Inflammatory Mediator Production by this compound
Table 2: this compound's Impact on Inflammatory Mediators
| Mediator/Enzyme | Model/Condition | This compound Effect | Reference |
| iNOS mRNA | Indomethacin-treated rats | Attenuated | nih.gov |
| Nitric Oxide (NO) | Indomethacin-treated rats | Attenuated | nih.gov |
| COX-2 expression | Gastric mucosa in chronic atrophic gastritis patients | Suppressed | ajol.info |
Antioxidant Properties and Oxidative Stress Mitigation by this compound
Beyond its anti-inflammatory actions, this compound also possesses significant antioxidant properties, playing a crucial role in mitigating oxidative stress. ajol.info
Direct Scavenging of Reactive Oxygen and Nitrogen Species by this compound
This compound has been demonstrated to directly scavenge reactive oxygen species (ROS). For instance, it attenuates hydrogen peroxide-induced ROS generation in human neuroblastoma SH-SY5Y cells. nih.gov Its role as a scavenger is further highlighted by its ability to prevent and limit the formation of ROS in skin cells. uni.lu this compound is also described as a permeable radical scavenger, contributing to the defense against ROS in gastric cells. faimallusr.comebi.ac.uk
Enhancement of Endogenous Antioxidant Enzyme Systems by this compound
This compound's antioxidant effects extend to enhancing endogenous antioxidant enzyme systems. A key mechanism involves its ability to induce thioredoxin (TRX production) and activate the Nrf2 pathway. nih.gov The activation of Nrf2 is crucial as it regulates the expression of various antioxidant enzymes. ctdbase.orgguidetopharmacology.org Furthermore, this compound (GGA) has been shown to induce heme oxygenase-1 (HO-1), an enzyme commonly activated through the Nrf2/ARE signaling pathway in response to oxidative stress. nih.govresearchgate.net Dietary supplementation with this compound has been observed to significantly increase the total antioxidant capacity (T-AOC) and reduce malondialdehyde (MDA) content, a biomarker of oxidative stress, in aquatic organisms under hypoxic stress, further indicating its role in bolstering the body's natural antioxidant defenses. researchgate.net
Regenerative and Repair Mechanisms Promoted by this compound
This compound, also known as geranylgeranylacetone, is a pharmaceutical agent primarily recognized for its application in the treatment of gastric ulcers and various gastrointestinal disorders. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that collectively contributes to tissue repair and regeneration. These mechanisms include the enhancement of heat shock protein (HSP) production, cytoprotective properties, anti-inflammatory effects, improved blood flow, and antioxidant capabilities patsnap.com. These actions create a conducive environment for cellular integrity and function, thereby facilitating the healing of damaged tissues and ulcers patsnap.com.
Promotion of Epithelial Cell Regeneration and Wound Healing by this compound
This compound plays a significant role in promoting epithelial cell regeneration and accelerating wound healing, particularly within the gastric mucosa. A key aspect of its action involves the enhancement of heat shock protein (HSP) expression, which are critical for protecting cells from stress-induced damage and maintaining cellular integrity patsnap.com. By promoting HSP expression, this compound directly contributes to the healing of ulcers and other forms of tissue damage patsnap.com.
Furthermore, this compound exhibits notable cytoprotective properties. It stabilizes the gastric mucosal membrane, which is essential for safeguarding against damage from gastric acids and other irritants patsnap.com. This stabilization is achieved through the preservation and enhancement of the mucus layer lining the stomach, forming a protective barrier for the underlying tissues patsnap.com.
Research findings illustrate this compound's direct impact on epithelial cell dynamics. In a rabbit cultured gastric epithelial cell model, this compound demonstrated the ability to counteract the retardation of epithelial cell migration and proliferation induced by deoxycholic acid nih.gov. In this study, deoxycholic acid suppressed migration velocity and reduced the maximal labeling index of proliferative cells. This compound effectively abolished this bile acid-induced inhibition, indicating its cytoprotective effects on epithelial cell movement and proliferation nih.gov.
The following table summarizes key findings related to this compound's effects on epithelial cell regeneration and wound healing:
| Parameter | Control Group (Baseline/Normal) | Deoxycholic Acid Group (Impaired) | This compound + Deoxycholic Acid Group (this compound Effect) | Reference |
| Epithelial Cell Migration Velocity | Normal | Suppressed | Abolished retardation | nih.gov |
| Proliferative Cells (Labeling Index) | 1.7% (peak at 36h) | 0.5% (maximal at 48h) | Abolished retardation | nih.gov |
| Gastric Mucosal Lesions | - | Significantly impaired | Significantly improved (P<0.05 vs. Model group) | nih.gov |
| Gastric Mucosal Integrity | Intact | Eroded | Repaired, increased mucous secretion | nih.gov |
Angiogenesis Modulation by this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tissue repair and regeneration, as it ensures adequate supply of nutrients and oxygen to damaged areas patsnap.comoaepublish.com. This compound actively modulates angiogenesis, particularly within the gastric mucosa, thereby supporting the healing process.
This compound enhances blood flow to the gastric mucosa by promoting the dilation of blood vessels and improving microcirculation within the gastrointestinal tract patsnap.com. This improved microcirculation is essential for delivering the necessary resources for tissue recovery and regeneration patsnap.com.
A significant mechanism through which this compound influences angiogenesis is its effect on Vascular Endothelial Growth Factor (VEGF) expression. Research indicates that this compound acts on the expression of VEGF, a potent pro-angiogenic growth factor, thereby promoting the regeneration of mucosal blood vessels nih.gov. This direct stimulation of VEGF pathways contributes to the formation of new capillaries, which are vital for the revascularization of injured tissues nih.gov.
The combined effects of improved microcirculation, VEGF modulation, and prostaglandin synthesis contribute to the robust regenerative capacity of this compound in various tissue repair scenarios.
Preclinical Investigations of Teprenone Efficacy and Safety
In Vivo Animal Models for Teprenone Research and Validation
Non-Gastrointestinal Disease Models Employing this compound
This compound has demonstrated efficacy in a range of non-gastrointestinal preclinical models, highlighting its diverse biological activities.
Dermatological Applications: In skin research, this compound has been shown to reduce the appearance of aging skin by improving dehydration, age spots, and ineffective barrier function. nih.govufpi.brmedicines.org.uk Clinical studies indicate its ability to improve skin moisture and the appearance of rough skin, fine lines, enlarged pores, and redness in a high percentage of test subjects. nih.govufpi.brmedicines.org.uk It is believed to increase skin cell lifespan through its involvement with telomere maintenance, DNA replication, and repair, potentially slowing cellular degeneration. chemsrc.com this compound also exhibits antioxidant and anti-inflammatory properties. chemsrc.comrsdjournal.org A study suggested its potential to inhibit melanin (B1238610) synthesis, indicating a role in treating skin discolorations. rsdjournal.org Furthermore, this compound ameliorates skin inflammation in a murine irritant contact dermatitis model by inducing thioredoxin (TRX) production and Nrf2 activation. www.gov.uk
Hepatic Protection: this compound has been reported to increase hepatic blood flow in rats with acute hepatic disorders induced by carbon tetrachloride (CCL4) and to improve histological changes such as inflammatory cell infiltration and fatty changes in the liver. oup.comfda.gov In a diet-induced mouse model of metabolic-associated fatty liver disease (MAFLD), this compound improved hepatic steatosis, inflammation, insulin (B600854) resistance, and glucose intolerance. oup.com It was also found to reduce visceral fat and serum insulin in mice on a high-fat diet. oup.com
Neuroprotection and Other Systemic Effects: Several studies have indicated this compound's protective effects against cardiovascular disease, neuronal cell death, depression, and lung injury/fibrosis in various animal models. oup.com Specifically, it protects retinal ganglion cells and lessens optic nerve damage in a rat glaucoma model. medicines.org.uktargetmol.com It also exhibits a protective effect against radiation-induced intestinal injury in mice. chemsrc.com
Anticancer Potential: All-trans this compound has shown the ability to inhibit the invasion and proliferation of human ovarian cancer cells (Caov-3), with its effect being notably superior to single-cis this compound and a mixture of isomers. oecd.org
Protection Against Anesthetic Stress: In the liver and gills of spotted seabass (Lateolabrax maculatus), this compound demonstrated protective efficiency against damage caused by anesthetics like tricaine (B183219) methanesulfonate (B1217627) and eugenol. This protective action involved decreasing cytochrome C concentration and caspase activities, improving gill morphology, and increasing heat shock protein 70 concentration and Na+-K+-ATPase activity. researchgate.net
Pharmacodynamic Assessments of this compound in Animal Models
Pharmacodynamic studies in animal models have elucidated several mechanisms by which this compound exerts its biological effects.
Heat Shock Protein (HSP) Induction: A key pharmacodynamic action of this compound is its ability to induce heat shock proteins (HSPs), including Hsp90α, Hsp70, and HSP72, in various animal models, such as rats. medicines.org.ukoup.comtargetmol.comresearchgate.nettopra.org This induction is closely linked to its observed cytoprotective activities. www.gov.uk
Modulation of Blood Flow and Mucosal Defense: this compound increases hepatic and gastric blood flow, potentially by acting as an endothelin (ET) beta-receptor antagonist and enhancing nitric oxide (NO) activity. fda.gov It also leads to increased concentrations of gastric mucosal prostaglandin (B15479496) E2. fda.gov In gastric mucosal cells, this compound significantly prevents ethanol-induced exfoliation and reduces lactate (B86563) dehydrogenase (LDH) release. medicines.org.uktargetmol.com
Anti-inflammatory and Angiogenic Effects: In the context of skin inflammation, this compound induces endogenous thioredoxin (TRX) production and Nrf2 activation, while downregulating thioredoxin-interacting protein (TXNIP) levels. www.gov.uk It also suppresses the expression of inflammatory mediators such as NLRP3, TNF-α, IL-1β, and GM-CSF, and scavenges reactive oxygen species (ROS). www.gov.uk Furthermore, this compound promotes angiogenesis by inducing VEGF and eNOS expression in human umbilical vein endothelial cells (HUVECs). medicines.org.uktargetmol.com
Preclinical Toxicology and Safety Evaluations of this compound
Preclinical animal toxicology studies are fundamental for assessing the potential toxic effects and therapeutic index of a compound before human administration. nih.gov
Acute and Subacute Toxicity Studies of this compound
Acute toxicity studies evaluate the effects of a single, high dose of a substance, while subacute studies assess the effects of repeated exposure over a limited period, typically 28 to 90 days. fda.govjst.go.jpufpe.br
Acute Toxicity Data for this compound thegoodscentscompany.com
| Route of Administration | Animal Model | LD50 / LDLo (mg/kg) | Reference |
| Oral | Dog | >1000 | thegoodscentscompany.combvsalud.org |
| Intramuscular | Mouse | >5000 | thegoodscentscompany.combvsalud.org |
| Intraperitoneal | Mouse | 3750 | thegoodscentscompany.combvsalud.org |
| Intramuscular | Rat | >5000 | thegoodscentscompany.combvsalud.org |
| Oral | Rat | >15000 | thegoodscentscompany.combvsalud.org |
| Intraperitoneal | Rat | 3500 (LDLo) | thegoodscentscompany.combvsalud.org |
| Subcutaneous | Mouse | >10000 | thegoodscentscompany.combvsalud.org |
| Subcutaneous | Rat | >10000 | thegoodscentscompany.combvsalud.org |
This compound is generally not classified as acutely toxic. oup.com
Chronic and Subchronic Toxicity Assessments of this compound
Chronic toxicity studies involve prolonged exposure, typically 12 months or more, to characterize the long-term profile of a substance and identify effects such as carcinogenicity or reproductive toxicity. fda.govoecd.org
Subchronic Toxicity: As noted in section 4.3.1, detailed subacute toxicity study reports for this compound are not extensively documented in the public domain.
Chronic Toxicity: Publicly available information explicitly states that "no chronic toxicity data available" for this compound. europa.eunih.govepa.gov Despite this, some safety data sheets classify this compound as "shall not be classified as carcinogenic" and "shall not be classified as a specific target organ toxicant (repeated exposure)". oup.com This classification may be based on a weight-of-evidence approach or other assessments, rather than comprehensive chronic study reports.
Genotoxicity, Mutagenicity, and Carcinogenicity Assessments of this compound
These assessments evaluate a compound's potential to damage genetic material, induce mutations, or cause cancer.
Genotoxicity and Mutagenicity: Multiple sources indicate "no genotoxicity data available" for this compound. europa.eunih.govthegoodscentscompany.com However, some safety data sheets state that this compound "shall not be classified as germ cell mutagenic". oup.com A review of gastrointestinal drugs notes that this compound was either "not tested" (NT) or yielded "negative" results in genotoxicity assays. oup.comresearchgate.net
Carcinogenicity: Similar to genotoxicity, publicly available information indicates "no carcinogenicity data available" for this compound. nih.govthegoodscentscompany.com Nevertheless, safety data sheets classify this compound as "shall not be classified as carcinogenic". oup.com
Reproductive and Developmental Toxicology Studies of this compound
Reproductive and developmental toxicology studies assess the potential for a substance to cause adverse effects on fertility, reproduction, and offspring development.
Publicly available data explicitly state "no reproductive/developmental toxicity data available" for this compound. europa.eunih.govufpe.brepa.gov Despite this, some safety data sheets indicate that this compound "shall not be classified as a reproductive toxicant". oup.com This classification may stem from a broader assessment rather than specific, detailed reproductive and developmental toxicity study reports being publicly accessible.
Clinical Research and Therapeutic Applications of Teprenone
Clinical Efficacy of Teprenone in Gastrointestinal Disorders
This compound functions as a gastric mucoprotective agent, exerting its therapeutic effects through multifaceted mechanisms. It is known to enhance the production of mucus in the stomach lining, which forms a crucial protective barrier against the harsh acidic environment. Additionally, this compound stimulates the production of heat shock proteins (HSPs), cellular protective proteins that mitigate mucosal injury. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, further contributing to its role in healing and protecting the gastric mucosa. thegoodscentscompany.comiiab.menih.govguidetopharmacology.org
Clinical Investigations on this compound for Gastritis and Peptic Ulcers
Clinical studies have explored the efficacy of this compound in treating gastritis and peptic ulcers. In a multicenter study conducted in China involving 98 patients with endoscopically proven chronic superficial gastritis (CSG), this compound demonstrated significant symptomatic relief. The effectiveness rate for flatulence was reported at 90.9%, and for epigastralgia, it was 87.2% after eight weeks of treatment. Furthermore, the study indicated an improvement in chronic inflammation in histopathology by 39.6% and a disappearance rate for the activity of inflammation of 13.9%. This compound was also observed to significantly increase aminohexose levels in the gastric mucosa and enhance gastric mucosal blood flow in the gastric antrum. nih.gov
For gastric ulcers, a nationwide, multicenter clinical study involving 1249 patients investigated this compound's role during initial therapy. The findings revealed that this compound significantly promoted white scar formation in gastric ulcers. White scar formation is considered an important indicator of ulcer healing, as it is associated with a lower recurrence rate compared to red scar formation. uni.lu Beyond primary gastric conditions, this compound has also been shown to prevent non-steroidal anti-inflammatory drug (NSAID)-induced gastric and small intestinal injuries. thegoodscentscompany.comguidetopharmacology.orgmims.com
This compound's Efficacy in Functional Dyspepsia Management
Table 1: Efficacy Comparison of this compound vs. Mosapride in Functional Dyspepsia
| Outcome Measure | This compound Efficacy | Mosapride Efficacy | Reference |
| Improvement in Gastric Stasis Symptoms (GSS) | Tended to improve | Significantly improved | wikipedia.orgwikipedia.orgmims.com |
| Improvement in Epigastric Pain Symptoms (EPS) | No significant improvement | Significantly improved | wikipedia.orgwikipedia.orgmims.com |
| Patient Preference Rate | 52% | 91% | wikipedia.orgwikipedia.orgmims.com |
Exploratory Clinical Studies of this compound in Inflammatory Bowel Diseases
Research into the clinical utility of this compound in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, appears to be in exploratory or very early stages. While general information on IBD clinical trials highlights the ongoing need for more efficacious treatments, specific detailed clinical findings or comprehensive studies on this compound's efficacy in IBD are limited in the available literature. One mention broadly suggests an investigation into the addition of this compound in the context of inflammatory bowel diseases, but without providing specific clinical outcomes or detailed research findings. wikipedia.org Therefore, robust clinical evidence supporting this compound's role in the management of IBD is not extensively documented at this time.
Post-Marketing Surveillance and Real-World Evidence of this compound
Post-marketing surveillance and real-world evidence provide crucial insights into the performance of medications in broader clinical practice following their approval. This compound is sold under the prescription name Selbex in certain Asian countries, indicating its established use in these regions. guidetopharmacology.org
A meta-analysis, which included pooled data from open-label studies, indicated a statistically significant reduced risk of gastrointestinal ulcers in patients receiving this compound compared to control groups after 12 weeks to 3 months. Furthermore, these pooled data showed a statistically significant reduction of gastrointestinal symptoms in patients on this compound at 6 months and 12 months, although not at 3 months. nih.gov This real-world data, derived from observational and open-label studies, complements controlled clinical trial findings by providing evidence of this compound's effectiveness in routine healthcare settings.
Exploratory Clinical Applications of this compound in Non-Gastrointestinal Conditions
Beyond its primary gastrointestinal applications, this compound has been explored for its potential benefits in other medical fields, particularly in dermatology.
Dermatology and Skin Health Research with this compound (e.g., anti-aging, barrier repair)
This compound, often formulated and marketed under the proprietary name Renovage™, has garnered interest as an active ingredient in anti-aging and skin health cosmeceuticals. guidetopharmacology.orgwikipedia.orgfishersci.cauni.luwikipedia.org Its proposed mechanism of action in skin health involves telomere stabilization and DNA maintenance, which are believed to contribute to extending skin cell lifespan and preventing cellular degeneration. guidetopharmacology.orgwikipedia.orgfishersci.ca
In vivo and clinical studies, some conducted by manufacturers, have reported several benefits of topical this compound for skin health:
Skin Barrier Function and Hydration: this compound has been shown to increase skin hydration by reinforcing the skin barrier, thereby reducing transepidermal water loss. guidetopharmacology.orgwikipedia.orguni.luwikipedia.org One study reported an increase in skin moisturization by 30-58% and improved barrier integrity by 19-46% for a significant percentage of panelists over six months. wikipedia.org
Anti-aging Effects:
Wrinkles and Fine Lines: It has been observed to improve the depth of lines and wrinkles, contributing to a more youthful complexion. guidetopharmacology.orgwikipedia.orgwikipedia.org
Pigmentation: Studies indicate a reduction in pigmented spots, with one report showing a 56% reduction after six months. guidetopharmacology.orgwikipedia.orguni.lu
Pore Size: A reduction in the appearance of pore size has been noted, with improvements of 17% after one month and 26% after six months in some evaluations. wikipedia.orguni.luwikipedia.org
Firmness, Elasticity, and Tone: Improvements in skin firmness (up to 35% increase in one month), elasticity (up to 31% increase in one month), and tone (up to 45% increase in one month) have been reported. guidetopharmacology.orgwikipedia.orgfishersci.cauni.lu
Smoothness and Redness: this compound has also been linked to improved skin surface smoothness and a reduction in skin redness. wikipedia.orgfishersci.cauni.luwikipedia.org
A clinical study involving older women demonstrated visible improvements in both functional and structural signs of aging with the combined application of this compound and caprylic acid. While these findings are promising, it is important to note that some of the more extensive claims regarding skin benefits are based on manufacturer-sponsored studies, suggesting the need for further independent and robust research to fully substantiate these effects. wikipedia.org
Table 2: Reported Dermatological Benefits of Topical this compound
| Dermatological Benefit | Reported Improvement / Effect | Reference |
| Skin Hydration | Increased (30-58%), improved barrier function (19-46%) | guidetopharmacology.orgwikipedia.orguni.luwikipedia.org |
| Lines & Wrinkles | Improvement in depth, reduced appearance | guidetopharmacology.orgwikipedia.orgwikipedia.org |
| Pigmented Spots | Reduced (e.g., 56% after 6 months) | guidetopharmacology.orgwikipedia.orguni.lu |
| Pore Size | Reduced (e.g., 17% after 1 month, 26% after 6 months) | wikipedia.orguni.luwikipedia.org |
| Skin Firmness | Increased (up to 35% in 1 month) | guidetopharmacology.orgwikipedia.orgfishersci.cauni.lu |
| Skin Elasticity | Improved (up to 31% in 1 month) | guidetopharmacology.orgwikipedia.orgfishersci.cauni.lu |
| Skin Tone | Improved (up to 45% in 1 month) | guidetopharmacology.orgwikipedia.orgfishersci.cauni.lu |
| Skin Smoothness | Improved | wikipedia.orgfishersci.cauni.lu |
| Skin Redness | Reduced | wikipedia.orgfishersci.cauni.luwikipedia.org |
| Antioxidant Properties | Present | guidetopharmacology.orgfishersci.ca |
| Anti-inflammatory Properties | Present | guidetopharmacology.orgfishersci.ca |
Investigations into Neuroprotective Potentials of this compound in Clinical Settings
Research has explored the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). Preclinical studies in mouse models of AD have indicated that this compound may inhibit amyloid-β increase, senile plaque formation, and neuronal degeneration, while also improving memory researchgate.netresearchgate.net.
A randomized, double-blind, placebo-controlled clinical study was conducted to evaluate this compound's therapeutic ability for AD in human patients. This 12-month study included patients with mild to moderate AD, defined by a Mini-Mental State Examination (MMSE) score of 13 to 26. Patients were divided into two groups: one receiving donepezil (B133215) plus placebo and the other receiving donepezil plus this compound researchgate.net.
The study's primary endpoint, changes in scores of the Japanese version of the AD Assessment Scale-cognitive subscale (ADAS-J cog), did not show a significant difference between the groups (placebo: 0.6±0.8; this compound: 0.4±0.8; p = 0.861) researchgate.netnih.gov. However, a significant improvement in MMSE scores was observed in the this compound group (placebo: -1.2±0.5; this compound: 0.2±0.5; p = 0.044) researchgate.netnih.gov. Subgroup analysis further revealed that this improvement in MMSE scores with this compound was significant in patients with mild medial temporal area atrophy (p = 0.013) but not in those with severe atrophy (p = 0.611) researchgate.netnih.gov. This suggests that this compound may be effective for AD when administered before significant atrophy progression in the medial temporal areas researchgate.netnih.gov.
Table 1: Cognitive Assessment Outcomes in Alzheimer's Disease Clinical Trial
| Outcome Measure | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| ADAS-J cog Change | 0.6 ± 0.8 | 0.4 ± 0.8 | 0.861 |
| MMSE Score Change | -1.2 ± 0.5 | 0.2 ± 0.5 | 0.044 |
This compound in Other Systemic Inflammatory Conditions
While this compound is primarily known for its gastroprotective effects, its anti-inflammatory properties have led to investigations in other systemic inflammatory conditions.
One area of research includes its potential role in ulcerative colitis (UC), a chronic inflammatory bowel disease. In vitro and in vivo studies have explored the effects of this compound on UC, demonstrating that it can inhibit pro-inflammatory cytokine stimulation in human intestinal epithelial cells (Caco-2 cells) through the Toll-like receptor-4 (TLR4)/NF-κB signaling pathway nih.gov. In a trinitrobenzene sulfonic acid (TNBS)-induced chronic UC rat model, this compound attenuated UC, reduced myeloperoxidase and malondialdehyde, and modulated gut microbiota composition nih.gov. These findings suggest that this compound's protective effects in UC may be linked to its ability to modulate gut microbiota and reduce inflammatory responses nih.gov.
Additionally, this compound's ability to induce heat shock proteins (HSPs), which protect against interstitial pneumonia in preclinical models, led to a pilot phase 2 clinical trial investigating its potential to prevent the worsening of COVID-19 infections researchgate.netnih.gov. This open-label, multi-center, randomized clinical trial included 100 hospitalized COVID-19 patients with fever, randomized to either a this compound or no-teprenone group researchgate.net. The primary endpoint was the intubation rate. The study found no significant difference in the intubation rate between the two groups (this compound: 9.8% vs. no-teprenone: 2.0%; p = 0.140). Similarly, no significant differences were observed in intra-hospital mortality or intensive care unit (ICU) admission rates researchgate.netsemanticscholar.org. Thus, in this specific clinical trial, this compound did not afford a clinical benefit in preventing the worsening of COVID-19 infection researchgate.netnih.govsemanticscholar.org.
Table 2: Outcomes in COVID-19 Clinical Trial
| Outcome Measure | This compound Group (n=51) | No-Teprenone Group (n=49) | Sub-Hazard Ratio (95% CI) | p-value |
| Intubation Rate | 9.8% (5) | 2.0% (1) | 4.99 (0.59–42.1) | 0.140 |
| ICU Admission Rate | 11.8% (6) | 6.1% (3) | 1.99 (0.51–7.80) | 0.325 |
Safety Profile and Adverse Event Reporting of this compound in Human Clinical Trials
This compound is generally considered to have a favorable safety profile and has been widely used in Japan for over two decades nih.govsemanticscholar.org. Clinical trials and post-marketing surveillance have provided insights into its tolerability in humans.
Incidence and Characterization of Adverse Events Associated with this compound
In human clinical trials, this compound is generally well-tolerated, with adverse events typically being mild and transient patsnap.com. Common side effects reported may include gastrointestinal discomfort such as nausea, diarrhea, or constipation patsnap.compatsnap.com. These symptoms usually resolve as the body adjusts to the medication patsnap.compatsnap.com.
A systematic review and meta-analysis assessing this compound's efficacy in preventing NSAID-induced gastrointestinal injury reported that no major or serious adverse events were observed in trials comparing this compound with placebo or famotidine (B1672045) nih.govfrontiersin.org. No patients discontinued (B1498344) this compound due to adverse events in these studies nih.gov. Specific adverse events reported in one trial included nausea (this compound: 6.25% vs. placebo: 9.09%) and heartburn (this compound: 9.37% vs. placebo: 9.09%) nih.govfrontiersin.org.
In the clinical study investigating this compound for Alzheimer's disease, adverse events were observed in 10.4% of patients in the this compound group, compared to 17.8% in the placebo group, with no significant difference in incidence researchgate.netnih.gov.
In a randomized controlled trial exploring this compound for COVID-19, two adverse effects considered attributable to this compound were reported: diarrhea (CTCAE grade 2) and liver enzyme elevation (CTCAE grade 2). Neither of these led to the discontinuation of this compound semanticscholar.org.
Table 3: Reported Adverse Events in Clinical Trials
| Adverse Event | Incidence (this compound Group) | Incidence (Control/Placebo Group) | Source (Example) |
| Nausea | 6.25% | 9.09% | nih.gov |
| Heartburn | 9.37% | 9.09% | nih.gov |
| Overall AE Incidence (AD Study) | 10.4% | 17.8% | researchgate.netnih.gov |
| Diarrhea (COVID-19 Study) | Reported in 1 patient | Not specified | semanticscholar.org |
| Liver Enzyme Elevation (COVID-19 Study) | Reported in 1 patient | Not specified | semanticscholar.org |
Long-Term Safety Considerations and Pharmacovigilance for this compound
This compound has been used clinically for an extended period, particularly in Japan, with a generally high safety profile nih.govsemanticscholar.org. However, continuous pharmacovigilance is crucial to monitor for any emerging long-term safety concerns or rare adverse events.
Regular monitoring of liver function may be recommended for patients taking this compound over an extended period patsnap.com. While uncommon, there is a potential for cardiovascular issues, such as palpitations or irregular heartbeats, which warrant prompt medical consultation if observed patsnap.com. Further long-term studies with larger sample sizes are needed to supplement current evidence on this compound's safety, especially for its use in conditions beyond its primary gastric indications nih.gov.
Advanced Research Methodologies and Translational Approaches for Teprenone
Proteomic and Metabolomic Profiling in Teprenone Mechanistic Studies
Proteomic Profiling: this compound's mechanism of action is significantly linked to its ability to modulate protein expression, particularly heat shock proteins (HSPs). Research indicates that this compound acts as an inducer of HSP70, a cellular protective protein crucial for maintaining cellular integrity and function by ensuring proper protein folding and preventing protein aggregation under stress conditions. researchgate.netnih.govtubitak.gov.tr
Studies in rat models have demonstrated a dose-dependent increase in HSP70 mRNA expression in gastric tissue following this compound administration. For instance, in a prednisolone-induced gastric injury model, the HSP70 mRNA expression value in the model control group was 0.22 ± 0.03, while in this compound-treated groups (50 mg/kg, 100 mg/kg, and 200 mg/kg), these values significantly increased to 0.36 ± 0.05, 0.41 ± 0.09, and 0.49 ± 0.05, respectively (p < 0.01 compared to model control). nih.govresearchgate.net Furthermore, this compound has been shown to induce Hsp90α in steatosis cells in in vitro experiments, highlighting its role in regulating stress responses and inflammation pathways. frontiersin.org
Table 1: Effect of this compound on HSP70 mRNA Expression in Rat Gastric Tissue
| Group (Prednisolone-induced gastric injury model) | HSP70 mRNA Expression (Mean ± SD) | p-value (vs. Model Control) |
| Normal Control | 0.04 ± 0.02 | < 0.01 |
| Model Control | 0.22 ± 0.03 | - |
| This compound (50 mg/kg) | 0.36 ± 0.05 | < 0.01 |
| This compound (100 mg/kg) | 0.41 ± 0.09 | < 0.01 |
| This compound (200 mg/kg) | 0.49 ± 0.05 | < 0.01 |
Metabolomic Profiling: While metabolomics is a powerful approach for identifying and quantifying low molecular weight molecules in biological systems to understand metabolic pathway alterations and discover biomarkers, direct and detailed metabolomic profiling studies specifically investigating the effects of this compound on comprehensive metabolite profiles or pathways were not extensively found in the current literature. mednexus.orgfrontiersin.orgtechscience.commdpi.com Research in this area would further illuminate the metabolic shifts induced by this compound treatment, providing a more complete picture of its therapeutic actions.
Transcriptomic and Gene Expression Analysis in Response to this compound Treatment
Transcriptomic analysis provides insights into the global gene expression changes induced by this compound. A comparative transcriptomic study in the livers of juvenile largemouth bass (Micropterus salmoides) under heat stress demonstrated that dietary this compound improved thermal tolerance and mitigated liver damage. researchgate.net This analysis identified 6114 significantly differentially expressed genes (DEGs) in response to heat stress, comprising 2645 up-regulated and 3469 down-regulated genes. researchgate.net Bioinformatics analyses further revealed that the 'ECM-receptor interaction' pathway was among the most dramatically altered pathways, with eight DEGs identified as hub genes whose expression changes were validated by quantitative reverse transcription PCR (RT-qPCR). researchgate.net
Beyond stress response, this compound influences gene expression related to inflammation and apoptosis. It has been shown to alleviate gastric oxidative stress by inhibiting inflammation, evidenced by decreased expression levels of phosphorylated NF-κB (p-NF-κB) and phosphorylated IκB-α (p-IκB-α), and a reduction in the generation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). semanticscholar.orgnih.govjsiejournal.org Concurrently, this compound promotes anti-apoptotic responses by upregulating the expression of Bcl-2 and downregulating Bax, while also increasing growth factor secretion. semanticscholar.orgjsiejournal.org In Lateolabrax maculatus, this compound supplementation led to the upregulation of non-specific immune parameters including lysozyme (B549824) (LZM), Hsp70, and Hsp90, and increased BCL-2 gene expression, while decreasing pro-apoptotic signaling molecules like cytochrome C (Cyt-C), caspase-9, and caspase-3. researchgate.net
Table 2: Key Gene and Protein Expression Modulations by this compound
| Pathway/Process | Gene/Protein | Effect of this compound Treatment | Relevant Study |
| Stress Response | HSP70 mRNA | Increased (dose-dependent) | Rat gastric tissue nih.govresearchgate.net |
| Hsp90α | Induced in steatosis cells | In vitro frontiersin.org | |
| c-fos protein | Significantly lowered | Rat gastric tissue nih.gov | |
| Inflammation | p-NF-κB | Decreased | Gastric tissue semanticscholar.orgjsiejournal.org |
| p-IκB-α | Decreased | Gastric tissue semanticscholar.orgjsiejournal.org | |
| IL-6 | Reduced | Gastric tissue semanticscholar.orgjsiejournal.org | |
| TNF-α | Reduced | Gastric tissue semanticscholar.orgjsiejournal.org | |
| IL-1β | Reduced | Gastric tissue semanticscholar.orgjsiejournal.org | |
| Apoptosis | Bcl-2 | Upregulated | Gastric tissue semanticscholar.orgjsiejournal.org, L. maculatus researchgate.net |
| Bax | Downregulated | Gastric tissue semanticscholar.orgjsiejournal.org | |
| Cyt-C | Decreased | L. maculatus researchgate.net | |
| Caspase-9 | Decreased | L. maculatus researchgate.net | |
| Caspase-3 | Decreased | L. maculatus researchgate.net | |
| Immunity | LZM | Upregulated | L. maculatus researchgate.net |
| Hsp70 | Upregulated | L. maculatus researchgate.net | |
| Hsp90 | Upregulated | L. maculatus researchgate.net |
Advanced Imaging Techniques for this compound Localization and In Situ Effects
Advanced imaging techniques, such as computed tomography (CT), magnetic resonance imaging (MRI), positron emission tomography (PET), and single-photon emission computed tomography (SPECT), offer high spatial and/or contrast resolution for visualizing biological structures and functions. mednexus.orgyoutube.comprotochips.com Confocal microscopy and electron microscopy also provide high-resolution insights into cellular and subcellular structures and processes. protochips.commdpi.comnih.gov
However, specific published research detailing the use of these advanced imaging modalities (beyond standard histological microscopy for tissue damage assessment) to directly visualize the cellular or subcellular localization of this compound in situ, or to precisely map its real-time effects within living tissues at a high resolution, was not identified in the current search. While these techniques are widely employed in drug discovery and mechanistic studies for other compounds (e.g., for tracking nanoparticles in cellular uptake studies nih.goviwmpi.orgfrontiersin.orguit.no or localizing pulmonary lesions semanticscholar.orgamegroups.orgresearchgate.net), their direct application for this compound's in situ localization or dynamic effects remains an area for further exploration and reporting in the scientific literature.
Systems Biology and Network Pharmacology Approaches to Understanding this compound Actions
Systems biology and network pharmacology represent powerful computational and integrative approaches to decipher the complex actions of therapeutic compounds like this compound. Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive biological networks, enabling researchers to gain mechanistic insights, identify disease biomarkers, and uncover potential therapeutic targets from a holistic perspective. nih.govfrontiersin.org Network pharmacology, a subset of systems biology, specifically focuses on analyzing drug-target interactions within these complex biological networks, moving beyond the "one drug, one target" paradigm to understand polypharmacology and synergistic effects. researchgate.netyoutube.comtandfonline.comnih.gov
While direct, dedicated network pharmacology studies solely focused on this compound were not explicitly detailed in the search results, the principles and methodologies are highly relevant and likely employed in ongoing research. For instance, bioinformatics analyses are frequently used in conjunction with this compound research, such as in studies investigating its effects on metabolic-associated fatty liver disease (MAFLD). frontiersin.orgtandfonline.com The application of network pharmacology has been demonstrated in related fields, such as identifying active components and evaluating the gastroprotective effects of Chinese yam extract by integrating HPLC-QTOF-MS/MS with molecular networking and network pharmacology. semanticscholar.org this compound has also been mentioned in the context of an "Integrated System Biology Approach" for identifying drug repositioning candidates for heart failure, indicating its consideration within broader systems-level investigations. medrxiv.org These examples underscore the potential for systems biology and network pharmacology to provide a deeper understanding of this compound's molecular targets, affected pathways, and its broader impact on physiological systems.
Biomarker Discovery and Validation for this compound Efficacy and Response
Biomarker discovery and validation are critical for assessing drug efficacy, monitoring patient response, and guiding personalized treatment strategies. For this compound, significant progress has been made in identifying and validating Heat Shock Protein 90 alpha (Hsp90α) as a potential biomarker, particularly in the context of metabolic-associated fatty liver disease (MAFLD). frontiersin.org
Research has shown that serum Hsp90α levels are elevated in patients with MAFLD, and a positive linear relationship exists between serum Hsp90α, age, glycosylated hemoglobin (HbA1c), and MAFLD severity. frontiersin.org Importantly, in vitro experiments demonstrated that this compound (also referred to as GGA) induced Hsp90α in steatosis cells. In a diet-induced mouse model of MAFLD, Hsp90α levels decreased in the this compound-treated group, and serum Hsp90α was positively correlated with steatohepatitis activity based on hepatic histopathology. frontiersin.org
A predictive model for MAFLD was developed utilizing a combination of Hsp90α, Body Mass Index (BMI), HbA1c, and Alanine Aminotransferase (ALT). This model exhibited strong predictive value, achieving an Area Under the Receiver Operating Characteristic (ROC) curve of 0.94 (95% CI 0.909–0.971, p = 0.000), with a sensitivity of 84.1% and a specificity of 93.1%. frontiersin.org These findings suggest that Hsp90α could serve as a valuable pharmacodynamic biomarker for monitoring the therapeutic effects of this compound in MAFLD.
Table 3: Predictive Model for MAFLD using Hsp90α and Clinical Parameters
| Parameter | Contribution to Model | Predictive Performance (ROC AUC) | Sensitivity | Specificity |
| Hsp90α | Included | 0.94 (95% CI 0.909–0.971) | 84.1% | 93.1% |
| BMI | Included | |||
| HbA1c | Included | |||
| ALT | Included |
Biomarker validation involves both analytical validation (ensuring assay performance and reproducibility) and qualification (demonstrating the biomarker's utility in a specific clinical context). nih.govaltex.org The observed correlation between Hsp90α levels and MAFLD activity, along with its modulation by this compound, provides a strong foundation for its further validation as a response biomarker.
Future Directions and Unexplored Avenues in Teprenone Research
Identification of Novel Therapeutic Targets and Indications for Teprenone
The ability of this compound to induce heat shock proteins (HSPs), particularly HSP70, suggests a broader therapeutic potential beyond its established gastroprotective roles. nih.govnih.govfrontiersin.org HSPs are crucial for cellular repair and adaptation to stress, making them attractive targets for a range of disorders characterized by cellular damage or dysfunction. Future research could focus on:
Neuroprotection and Psychiatric Disorders: Given that HSPs are hypothesized as new therapeutic targets for psychological disorders, including depression, this compound's role as an HSP inducer warrants further investigation in neurological and psychiatric contexts. nih.gov Preliminary findings suggest this compound may help prevent drug-induced depression, indicating a potential as a novel antidepressant. nih.govfrontiersin.org Future studies should explore its effects on neuroinflammation, neuronal survival, and cognitive function in various neurodegenerative conditions.
Cardioprotection, Hepatoprotection, and Nephroprotection: this compound has been identified as a cardioprotective, hepatoprotective, and nephroprotective agent. nih.gov Delving into the specific mechanisms by which this compound confers protection in these organs, such as modulating oxidative stress, inflammation, and apoptosis, could uncover new indications for conditions like ischemia-reperfusion injury, drug-induced organ damage, or chronic organ diseases.
Anti-inflammatory and Antioxidant Applications: this compound has demonstrated efficacy against ethanol-induced gastric injury by inhibiting inflammation, oxidative stress, and apoptosis. patsnap.com This suggests a broader application as an anti-inflammatory and antioxidant agent in other tissues and organs affected by similar pathological processes. Research could explore its utility in inflammatory bowel diseases, acute pancreatitis, or other conditions driven by oxidative stress.
Cellular Stress Protection in Broader Biological Systems: Beyond mammalian models, dietary supplementation of this compound has been shown to potentiate thermal and hypoxia tolerance and cellular stress protection in aquatic animals, upregulating Hsp70 and Hsp90 and reducing oxidative stress. researchgate.net This highlights its potential in enhancing cellular resilience across diverse biological systems, which could translate into applications in veterinary medicine or even in preserving biological materials.
Investigation of this compound in Combination Therapies and Synergistic Effects
Exploring this compound in combination with other therapeutic agents represents a promising avenue for enhancing efficacy, reducing side effects, and overcoming drug resistance. Its cytoprotective and HSP-inducing properties make it an ideal candidate for synergistic approaches.
Gastrointestinal Protection with NSAIDs: While this compound is already used to mitigate gastric mucosal injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs), further research can optimize these combinations. researchgate.netsemanticscholar.org Studies could focus on identifying optimal dosing regimens and patient subgroups that benefit most from co-administration, particularly for long-term NSAID users.
Modulation of Immune Responses and Inflammatory Conditions: Although a clinical trial investigating this compound for preventing severe acute graft-versus-host disease (aGVHD) did not show significant prevention, it suggested that appropriate dosing might be crucial for inducing antioxidant enzymes that suppress aGVHD. patsnap.com This indicates that this compound could be a valuable adjunct in immunomodulatory therapies, potentially in combination with immunosuppressants or other anti-inflammatory agents to reduce tissue damage and improve patient outcomes in conditions like GVHD or other autoimmune disorders.
Synergy with Chemotherapeutics or Radiotherapy: Given its role in cellular stress protection, this compound could potentially be investigated for its ability to protect healthy tissues from the damaging effects of chemotherapy or radiotherapy, thereby allowing for higher therapeutic doses or reducing treatment-related toxicities. This could lead to synergistic effects where this compound enhances the tolerability of conventional cancer treatments without compromising their efficacy.
Research into this compound's Role in Regenerative Medicine and Tissue Engineering
This compound's capacity to enhance gastric mucosal cell proliferation and maintain the homeostasis of the gastric mucosal cell proliferation zone directly links it to the principles of regenerative medicine and tissue engineering. semanticscholar.orggoogle.com
Targeted Tissue Repair and Regeneration: Future research could explore whether this compound's cell proliferation-promoting effects can be harnessed for the regeneration of other damaged tissues beyond the gastric mucosa. This might involve investigating its application in wound healing, epithelial repair in other organs (e.g., intestinal lining, skin), or even in the context of organ regeneration.
Integration with Biomaterials and Scaffolds: In tissue engineering, biomaterials and scaffolds provide structural support and cues for cell growth and differentiation. otago.ac.nzduke.eduopenaccessjournals.comresearchgate.net Investigating the incorporation of this compound into advanced biomaterials or 3D bioprinted scaffolds could create novel regenerative constructs that actively promote tissue formation and integration. For instance, this compound-eluting scaffolds could be designed to accelerate the healing of chronic wounds or to enhance the success of tissue grafts.
Stem Cell Modulation: Given its influence on cell proliferation, research could explore this compound's effects on various stem cell populations, including their proliferation, differentiation, and survival. This could open avenues for its use as a conditioning agent in stem cell therapies, aiming to improve the engraftment or therapeutic efficacy of transplanted cells.
Development of Advanced Delivery Systems and Formulations for this compound
Optimizing the delivery of this compound is crucial for maximizing its therapeutic potential, especially if new indications are pursued that require targeted delivery or sustained release.
Nanoparticulate and Controlled Release Systems: The development of nanoparticulate compositions of this compound has already shown promise in increasing its bioavailability and reducing absorption variability with food intake. google.com Future efforts should focus on refining these systems to achieve more precise control over drug release kinetics, enabling sustained or pulsatile delivery tailored to specific therapeutic needs.
Targeted Delivery to Specific Organs/Tissues: For novel indications such as neuroprotection or cardioprotection, developing delivery systems that can specifically target the brain, heart, or other organs would be highly beneficial. This could involve functionalizing nanoparticles with ligands that bind to specific receptors on target cells or utilizing advanced techniques like focused ultrasound to enhance localized delivery.
Topical and Transdermal Formulations: For applications in skin regeneration or localized inflammatory conditions, developing topical or transdermal formulations could offer direct delivery to the site of action, minimizing systemic exposure. ijpras.comresearchgate.net Research would involve identifying suitable excipients and penetration enhancers to optimize skin absorption and efficacy.
Combination with Novel Carriers: Exploring the encapsulation of this compound within liposomes, micelles, or hydrogels could improve its solubility, stability, and cellular uptake, particularly for less permeable tissues or for combination therapies where co-delivery of multiple agents is desired. nih.govnih.gov
Addressing Current Research Gaps and Methodological Challenges in this compound Studies
To fully unlock this compound's potential, several research gaps and methodological challenges need to be addressed.
Elucidating Full Mechanisms of Action: Despite its established use, the complete mechanisms of action of this compound remain unclear. nih.gov Comprehensive molecular and cellular studies are needed to fully map its signaling pathways, protein interactions, and downstream effects, which could reveal additional therapeutic targets.
Comparative Efficacy Studies: There is a limited number of studies comparing this compound with other gastroprotective drugs for NSAID-induced gastrointestinal damage. researchgate.netresearchgate.net More high-quality randomized controlled trials (RCTs) are needed to rigorously compare this compound's efficacy against placebo and other standard-of-care treatments across various indications and patient subgroups. frontiersin.orgresearchgate.net
Long-term Efficacy and Safety Data: Large-scale, long-term studies are required to assess the sustained benefits and safety profile of this compound, especially for chronic conditions or prophylactic use. researchgate.net This includes evaluating its effects on different population subgroups and in conjunction with various co-interventions.
Dose-Response Relationships and Bioavailability: Discrepancies between preclinical models and clinical outcomes, such as in aGVHD studies, suggest that appropriate dosing may be critical for achieving desired effects. patsnap.com Future research must focus on precisely defining therapeutic doses and thoroughly characterizing the oral bioavailability and pharmacokinetics of this compound in different physiological states. researchgate.net
Standardization of Research Methodologies: Addressing methodological challenges, such as developing consistent outcome measures and reporting standards across studies, will be crucial for enabling robust comparisons and meta-analyses, thereby strengthening the evidence base for this compound. worktribe.com
Economic and Health Policy Implications of this compound's Therapeutic Applications
The expansion of this compound's therapeutic applications carries significant economic and health policy implications that warrant careful consideration.
Cost-Effectiveness in New Indications: If this compound proves effective in novel indications like depression, cardiovascular protection, or regenerative medicine, economic evaluations will be essential to determine its cost-effectiveness compared to existing treatments. uthsc.eduwho.int This involves assessing direct healthcare costs (e.g., drug acquisition, administration, monitoring) and indirect costs (e.g., productivity loss due to illness).
Impact on Healthcare Spending and Resource Allocation: Widespread adoption of this compound for new indications could impact healthcare budgets. Policy makers would need to evaluate the balance between potential cost savings from preventing or better managing diseases (e.g., reduced hospitalizations, fewer complications) and the costs associated with its expanded use.
Formulary Inclusion and Access: Health policies, such as formulary inclusion decisions and utilization management tools like step therapy, significantly influence patient access to medications. xcenda.com If this compound demonstrates superior efficacy or a favorable safety profile in new areas, health policy frameworks would need to adapt to ensure appropriate patient access, potentially challenging existing treatment paradigms.
Preventive Medicine and Public Health: this compound's cytoprotective and stress-protective properties suggest a potential role in preventive medicine, particularly in mitigating drug-induced injuries or chronic stress-related conditions. semanticscholar.org Investing in preventive approaches can be cost-effective and contribute to wider sustainability. who.int Health policy discussions would need to consider the economic benefits of incorporating this compound into preventive strategies, potentially reducing the long-term burden of chronic diseases.
Global Health Equity: As a well-established drug in some Asian countries, exploring its broader applications could have implications for global health equity, especially if it offers an affordable and effective option for conditions prevalent in resource-limited settings.
Q & A
Q. What experimental models are commonly used to investigate Teprenone’s gastroprotective mechanisms?
this compound’s induction of heat shock proteins (HSPs) and anti-ulcer effects are typically studied using:
- In vitro models : Gastric mucosal cells treated with ethanol or radiation to assess cell viability, lactate dehydrogenase (LDH) release, and HSP70/90/60 expression .
- In vivo models : Rat stress ulcer models (e.g., water-immersion stress) to evaluate ulcer inhibition, HSP70 mRNA accumulation, and retinal ganglion cell protection under oxidative stress. Doses of 200 mg/kg orally are standard .
- Vascular endothelial models : Human umbilical vein endothelial cells (HUVECs) to study angiogenesis via VEGF/eNOS pathway activation .
Q. How is this compound’s purity validated in pharmaceutical formulations?
The Japanese Pharmacopoeia (JP) specifies:
- HPLC/UV and GC/FID methods : To quantify this compound isomers (mono-cis and all-trans forms) in APIs and capsules. However, these methods struggle with isomer resolution and long run times (~20 minutes for GC) .
- Purity criteria : 97.0–101.0% this compound content, verified via infrared spectroscopy, 2,4-dinitrophenylhydrazine tests for carbonyl groups, and heavy metal limits (<10 ppm) .
- Stability testing : Solutions stored at room temperature show <2% degradation over 14 hours .
Q. What pharmacokinetic parameters are critical for this compound’s bioavailability in human trials?
Key parameters include:
- Capsule vs. fine granule equivalence : Bioequivalence studies under fasting conditions ensure consistent absorption profiles .
- Dosing regimens : Standard adult doses are 150 mg this compound three times daily post-meals, with adjustments for hepatic impairment .
Advanced Research Questions
Q. How can chromatographic resolution of this compound isomers be improved for quality control?
Subcritical Fluid Chromatography (SubFC) with porous graphite carbon (PGC) columns outperforms traditional methods:
- Optimized parameters : Mobile phase (CO₂ with 5% ethanol modifier), 25°C, 2 mL/min flow rate. This achieves baseline separation of isomers in <6 minutes with resolution (Rs) >2.0 .
- Validation : Linearity (0.4–0.6 mg/mL, R² >0.999), precision (RSD <2% for retention time/peak area), and recovery (98–102%) meet ICH Q2(R1) guidelines .
Q. Why do preclinical findings on this compound’s HSP-mediated cytoprotection fail to translate to COVID-19 clinical trials?
A 2023 randomized trial (n=100) found no reduction in intubation rates despite HSP induction . Contradictions arise from:
- Dosage limitations : Gastric mucosal doses (150 mg/day) may inadequately induce HSPs in pulmonary tissues .
- Patient stratification : Most trial participants were non-severe (oxygen-independent), unlike preclinical models of acute lung injury .
- Timing : Late administration (7 days post-symptom onset) may miss early cytokine storm modulation .
Q. How should researchers address heterogeneity in meta-analyses of this compound’s gastrointestinal (GI) efficacy?
A 2021 meta-analysis (6 trials) showed reduced ulcer risk (RR 0.37, p=0.01) but highlighted methodological variability:
- Outcome standardization : Pooling gastric vs. small intestinal ulcers requires stratification .
- Temporal effects : Significant symptom reduction at 6–12 months (RR 0.20, p<0.01) but not at 3 months, suggesting prolonged use benefits .
- Bias mitigation : Use GRADE criteria to assess evidence quality and exclude unblinded studies .
Methodological Considerations
Q. What are the best practices for stabilizing this compound in experimental settings?
- Storage : Powder at -20°C (3-year stability); DMSO solutions at -80°C (6-month stability). Avoid light/oxygen exposure to prevent oxidation-induced discoloration .
- In vitro handling : Prepare fresh solutions for cell assays to minimize solvent degradation .
Q. How can researchers optimize HSP quantification in this compound-treated models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
